molecular formula C24H18N2O B2756407 2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole CAS No. 637754-31-5

2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2756407
CAS No.: 637754-31-5
M. Wt: 350.421
InChI Key: QPVFNJHUDIVABF-BUHFOSPRSA-N
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Description

2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure with furan and naphthalene substituents

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-(naphthalen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c1-2-7-20-16-18(11-12-19(20)6-1)17-26-23-10-4-3-9-22(23)25-24(26)14-13-21-8-5-15-27-21/h1-16H,17H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVFNJHUDIVABF-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the furan and naphthalene substituents through various coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole, furan, and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to favor specific reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethenyl group may produce the corresponding alkane derivative.

Scientific Research Applications

2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structural features make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole
  • 2-[(E)-2-(furan-2-yl)ethenyl]-1H-indole
  • 2-[(E)-2-(furan-2-yl)ethenyl]-1H-pyrrole

Uniqueness

2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both furan and naphthalene substituents on the benzodiazole core. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-[(E)-2-(furan-2-yl)ethenyl]-1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N2OC_{19}H_{16}N_2O, with a structure characterized by a benzodiazole core fused with a furan and naphthalene moiety. The structural representation is crucial for understanding its interactions at the molecular level.

Table 1: Molecular Characteristics

PropertyValue
Molecular Weight292.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the furan ring and subsequent coupling with naphthalene derivatives. For example, one reported method utilizes a base-mediated reaction between appropriate precursors under controlled conditions to yield the desired product with moderate to high yields .

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of benzodiazole derivatives, including this compound. It has shown promising results against various bacterial strains:

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Pseudomonas aeruginosa30 µM

The compound exhibits a mechanism of action that likely involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, similar to other benzodiazole derivatives .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study involving human liver cancer cells (HepG2), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. It is hypothesized that the compound binds to DNA or RNA, leading to interference with replication and transcription processes.

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